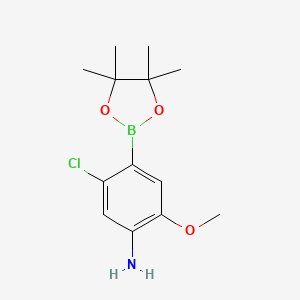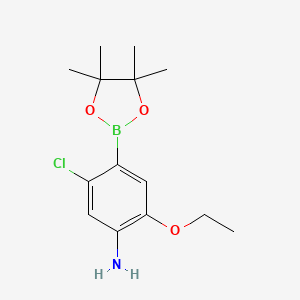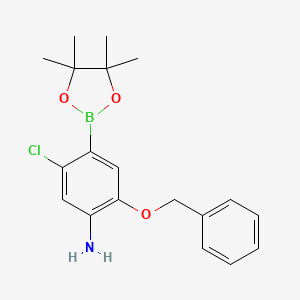![molecular formula C19H21BFNO5 B7957590 2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957590.png)
2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds. The presence of the boronic ester group in its structure makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Benzyloxy)-5-fluoro-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 50°C
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining the purity of the product by minimizing human error.
化学反应分析
Types of Reactions
2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The compound can be hydrolyzed to yield the boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)
Solvents: Ethanol, water, toluene
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling
Phenols: Formed through oxidation
Boronic Acids: Formed through hydrolysis
科学研究应用
2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs, particularly in cancer research.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The primary mechanism of action for 2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the biaryl product. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.
Aryl Halides: React with the boronic ester to form the biaryl product.
相似化合物的比较
Similar Compounds
- Phenylboronic Acid
- 2-(Benzyloxy)-5-fluoro-3-nitrophenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
Uniqueness
2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a benzyloxy group, a fluorine atom, and a nitro group on the phenyl ring, which enhances its reactivity and selectivity in Suzuki–Miyaura coupling reactions. This makes it a valuable compound for synthesizing complex organic molecules with high precision.
属性
IUPAC Name |
2-(5-fluoro-3-nitro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BFNO5/c1-18(2)19(3,4)27-20(26-18)15-10-14(21)11-16(22(23)24)17(15)25-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKSNFVXHJHZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
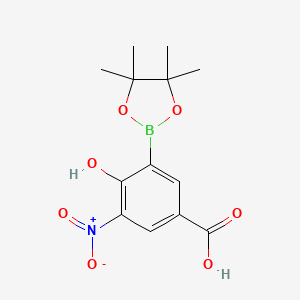
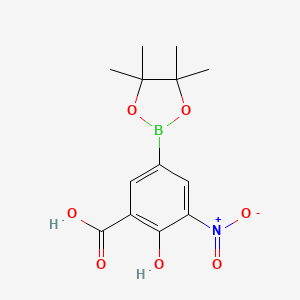
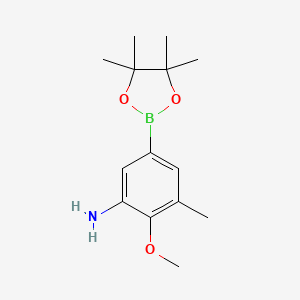
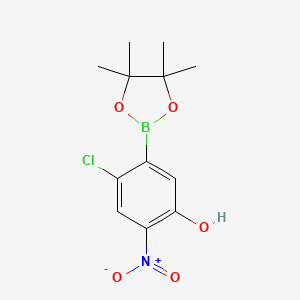
![2-[2-Chloro-5-(2-methoxyethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957555.png)
![2-[5-(Benzyloxy)-2-chloro-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957562.png)
![2-[2-Chloro-5-(2-methylpropoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957563.png)
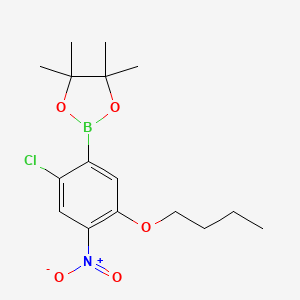

![Methyl 2-[4-chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-cyanoacetate](/img/structure/B7957584.png)
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(2-methylpropoxy)-5-nitrophenyl]-1,3,2-dioxaborolane](/img/structure/B7957588.png)
